molecular formula C10H20ClNO2 B1382374 6-Butylpiperidine-3-carboxylic acid hydrochloride CAS No. 1803603-57-7

6-Butylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1382374
CAS No.: 1803603-57-7
M. Wt: 221.72 g/mol
InChI Key: SJOXJOSRGKNIOR-UHFFFAOYSA-N
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Description

6-Butylpiperidine-3-carboxylic acid hydrochloride (CAS 1803603-57-7) is a piperidine derivative offered with a purity of 95% and is supplied as a solid that should be stored sealed in dry conditions at 2-8°C . The compound features the piperidine moiety, a six-membered heterocycle containing one nitrogen atom, which is one of the most significant synthetic building blocks for designing new drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a critical role in the development of therapeutic agents for conditions such as neurological disorders and others . The piperidine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives, such as this compound, are key intermediates in organic synthesis and pharmaceutical research . The structure of this molecule, which includes a carboxylic acid group, makes it a versatile precursor for further chemical transformations, including amidation and esterification, which are crucial reactions for creating a wide array of biologically active molecules . As a specialized intermediate, this compound is valuable for researchers in drug discovery and development, particularly in the synthesis and exploration of novel piperidine-based compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-butylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-4-9-6-5-8(7-11-9)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOXJOSRGKNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Description

N-alkylation involves reacting piperidine or a piperidine derivative with an alkyl halide (e.g., butyl bromide or butyl chloride) to introduce the butyl group at the nitrogen atom. This step is critical to obtain the 6-butyl substitution on the piperidine ring.

Typical Conditions

  • Reagents: Piperidine-3-carboxylic acid or its derivatives, butyl halide.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base: Mild bases like potassium carbonate (K2CO3) to scavenge the hydrogen halide.
  • Temperature: Ambient to reflux conditions depending on reactivity.
  • Reaction Time: Several hours to ensure complete alkylation.

Reaction Scheme

$$
\text{Piperidine-3-carboxylic acid} + \text{Butyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{6-Butylpiperidine-3-carboxylic acid}
$$

Carboxylation Method

Description

Carboxylation introduces the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved by:

  • Direct carboxylation of a suitable piperidine intermediate using carbon dioxide under pressure.
  • Using carboxylating agents in the presence of catalysts.

Typical Conditions

Hydrochloride Salt Formation

After synthesis, the free base 6-butylpiperidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), often in an organic solvent or aqueous medium, yielding a white crystalline powder with enhanced stability and solubility.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
N-Alkylation Piperidine-3-carboxylic acid + Butyl halide, K2CO3, DMF, reflux ~80-90% High selectivity for N-alkylation; reaction time 4-12 h
Carboxylation Piperidine intermediate + CO2, base catalyst, elevated pressure ~70-85% Requires pressurized CO2; moderate temperature (40-80°C)
Hydrochloride Formation Reaction with HCl in ethanol or water >95% Produces stable crystalline hydrochloride salt

Alternative and Supporting Synthetic Approaches

  • Asymmetric Hydrogenation: For chiral variants, asymmetric hydrogenation of unsaturated precursors under palladium or ruthenium catalysis can yield optically pure 6-butylpiperidine-3-carboxylic acid derivatives with high enantiomeric excess (>99% ee) and yields above 85%.

  • Formamide Hydrolysis: Hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid can yield (S)-3-piperidinecarboxylic acid salts with chiral resolution, avoiding the need for chiral resolving agents.

  • Oxidation and Reduction Reactions: Post-synthesis modifications such as oxidation to piperidone derivatives or reduction of carboxylic acid to alcohols are possible but less relevant for the direct preparation of the hydrochloride salt.

Summary Table of Preparation Methods

Method Description Key Reagents Conditions Yield Advantages Limitations
N-Alkylation Introduction of butyl group on piperidine N Butyl halide, base (K2CO3) DMF, reflux, 4-12 h 80-90% Straightforward, scalable Requires control to avoid over-alkylation
Carboxylation Introduction of carboxyl group at C-3 CO2, base catalyst Elevated CO2 pressure, 40-80°C 70-85% Direct carboxylation Requires specialized equipment
Hydrochloride Salt Formation Conversion to stable salt HCl, ethanol or water Ambient temperature >95% Enhances stability and solubility None significant
Asymmetric Hydrogenation Chiral synthesis route Unsaturated precursor, Pd/C or Ru catalyst Hydrogen atmosphere, 20-40 atm, RT >85% High enantiomeric purity Requires chiral catalysts

Chemical Reactions Analysis

Types of Reactions

6-Butylpiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a piperidone derivative.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-Butylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Butylpiperidine-3-carboxylic acid hydrochloride is not well-documented. like other piperidine derivatives, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride

  • Physicochemical Properties : Molecular weight = 233.61 g/mol; purity ≥95%. The -CF₃ group reduces lipophilicity compared to a butyl chain, which may limit membrane permeability but improve solubility in aqueous environments .
  • Applications : Used in synthetic chemistry for fluorinated intermediate synthesis.

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

  • Structural Features: A pyridine ring (aromatic) replaces the saturated piperidine, reducing conformational flexibility. The methyl ester and methylamino groups introduce moderate lipophilicity.
  • Physicochemical Properties : As a dihydrochloride salt, solubility is likely higher than the free base. The ester group may hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics .
  • Applications : Explored in drug delivery systems due to its dual functional groups.

Yohimbine Hydrochloride

  • Structural Features : A yohimban alkaloid with a complex tetracyclic structure, differing significantly from piperidine derivatives.
  • Physicochemical Properties : High solubility due to hydrochloride salt; lipophilicity influenced by aromatic rings.
  • Applications : Clinically used as an α₂-adrenergic receptor antagonist, highlighting the role of hydrochloride salts in enhancing bioavailability for CNS-targeting drugs .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Core Structure Key Substituent Solubility (HCl Salt) Potential Applications
6-Butylpiperidine-3-carboxylic acid HCl Not reported Piperidine Butyl (C₄H₉) High Pharmaceutical intermediates
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl 233.61 Piperidine Trifluoromethyl (-CF₃) High Fluorinated synthetic chemistry
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl Not provided Pyridine Methyl ester, methylamino Moderate-High Drug delivery
Yohimbine HCl 390.90 Yohimban Complex alkaloid High CNS therapeutics

Research Findings and Substituent Effects

  • Butyl vs. However, this may reduce aqueous solubility, necessitating salt formation for pharmaceutical use .
  • Piperidine vs. Pyridine : Saturated piperidine derivatives offer greater conformational flexibility, which can enhance binding to dynamic enzyme pockets. Pyridine derivatives, being aromatic, may exhibit stronger π-π interactions in drug-receptor complexes .
  • Hydrochloride Salts : All compared compounds utilize hydrochloride salts to improve solubility. For example, yohimbine HCl’s clinical efficacy relies on this formulation for rapid absorption .

Biological Activity

6-Butylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with significant potential in various scientific research applications, particularly in chemistry and biology. This compound is characterized by its unique structural features, which include a butyl group and a carboxylic acid moiety, contributing to its biological activity.

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 243.74 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The precise mechanism of action for this compound is not thoroughly documented. However, like other piperidine derivatives, it is hypothesized to interact with various molecular targets, including enzymes and receptors. The presence of both the butyl group and the carboxylic acid group enhances its solubility and reactivity, potentially facilitating interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Piperidine-3-carboxylic acidLacks the butyl groupLimited biological activity
N-ButylpiperidineLacks the carboxylic acid groupNeuroactive properties
Piperidine hydrochlorideSimpler structure without substituentsBasic piperidine activity

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated notable activity against certain bacterial strains, warranting further exploration into its mechanism and potential therapeutic uses.
  • Neuropharmacological Studies : Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures could modulate neurotransmitter release. This suggests that this compound may also exhibit such properties, although specific data are still needed.
  • Enzyme Inhibitory Activity : Studies on enzyme inhibition have shown that modifications on the piperidine ring can lead to significant changes in activity. This compound's unique structure may provide insights into developing selective inhibitors for therapeutic applications.

Q & A

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Methodology : Heat and mass transfer limitations in larger batches require careful optimization. For example, exothermic reactions (e.g., HCl salt formation) need controlled addition rates and cooling. Pilot studies using flow chemistry (e.g., Syrris Asia) improve reproducibility .

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